N-(3-Chloro-4-fluorophenyl)pyridin-3-amine is a chemical compound recognized for its potential applications in medicinal chemistry and pharmacology. It features a pyridine ring substituted with a 3-chloro-4-fluorophenyl group, which contributes to its unique structural properties. This compound is of interest due to its ability to interact with various biological targets, making it a valuable candidate for drug development and other scientific investigations .
The compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms. Its Chemical Abstracts Service (CAS) number is 1505711-55-6, and it has a molecular formula of C11H8ClFN2 with a molecular weight of approximately 222.6 g/mol . The presence of chlorine and fluorine atoms in its structure enhances its reactivity and potential biological activity, which is crucial for its applications in various fields including pharmaceuticals and agrochemicals .
The synthesis of N-(3-chloro-4-fluorophenyl)pyridin-3-amine typically involves the reaction of 3-chloro-4-fluoroaniline with pyridine-3-carboxylic acid or its derivatives. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is generally stirred at room temperature or slightly elevated temperatures to promote the formation of the desired amide bond .
In industrial settings, large-scale batch reactions may be employed, utilizing similar reagents and conditions as in laboratory synthesis but optimized for higher yields and purity. Advanced purification techniques, including recrystallization and chromatography, are often used to achieve the desired product quality.
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine possesses a distinct molecular structure characterized by:
The compound features a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) attached to a phenyl group that is further substituted with chlorine and fluorine atoms, contributing to its unique chemical properties .
N-(3-chloro-4-fluorophenyl)pyridin-3-amine can undergo several types of chemical reactions:
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | N-Oxides |
Reduction | Lithium aluminum hydride | Amine derivatives |
Substitution | Sodium methoxide, potassium tert-butoxide | Various substituted derivatives |
The mechanism of action for N-(3-chloro-4-fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can function as an inhibitor or activator, modulating the activity of these targets through binding interactions. The precise pathways depend on the specific application and target involved .
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
CAS Number | 1505711-55-6 |
Molecular Formula | C11H8ClFN2 |
Molecular Weight | 222.6 g/mol |
Purity | ≥95% |
These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various applications in research and industry .
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine has diverse applications across multiple scientific fields:
The combination of its structural characteristics, reactivity, and biological activity positions N-(3-chloro-4-fluorophenyl)pyridin-3-amine as a significant compound in contemporary scientific research.
The discovery of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) emerged from systematic efforts to overcome metabolic instability in mGlu4 positive allosteric modulators (PAMs). Early picolinamide-based mGlu4 PAMs (e.g., compound 7, EC₅₀ = 1,100 nM) exhibited promising activity but suffered from rapid in vivo degradation due to amide bond hydrolysis [1]. Medicinal chemistry strategies focused on replacing the labile amide linkage while preserving planarity and hydrogen-bonding capacity. Initial bioisosteric replacements (sulfonamides, alkylated amides) abolished activity (>30,000 nM EC₅₀), confirming strict steric and electronic requirements [1].
A breakthrough occurred with the introduction of fused bicyclic cores, particularly the pyrazolo[4,3-b]pyridine system in VU0418506. This scaffold retained the hydrogen-bond donor (N-H) and acceptor (pyridine-like nitrogen) crucial for receptor interactions while replacing the hydrolyzable amide with a stable C–N bond. The strategic fusion also enforced coplanarity, facilitating optimal engagement with the allosteric site. VU0418506 exhibited a 16-fold potency increase (EC₅₀ = 68 nM) over the picolinamide progenitor 7 and demonstrated enhanced metabolic stability across preclinical species [1]. The 4-fluoro substituent was incorporated to block oxidative metabolism at this position, further improving pharmacokinetic properties.
Table 1: Impact of Core Scaffold Modification on mGlu4 PAM Potency
Compound | Core Structure | mGlu4 EC₅₀ (nM) | Key Advancement |
---|---|---|---|
7 | Picolinamide | 1,100 | Initial lead |
12 | Aminopyridine | 578 | Internal H-bond mimic |
25 (Indazole) | Indazole | 67 | Cyclization success |
VU0418506 | Pyrazolo[4,3-b]pyridine | 68 | Optimal balance: potency + stability |
Bioisosteric replacement played a pivotal role in optimizing the pharmacophore of mGlu4 PAMs centered on the N-(3-chloro-4-fluorophenyl)aniline motif. Systematic evaluation of amide bond surrogates revealed stringent requirements:
Parallel work on 1,2,4-oxadiazole derivatives demonstrated the scaffold's viability for mGlu4 PAM activity (EC₅₀ = 282–656 nM), though generally with lower potency than VU0418506 [2]. Crucially, these compounds maintained group III mGlu receptor selectivity (mGlu4/7/8 over mGlu1/2/5), validating the bioisosteric approach for target engagement.
The 3-chloro-4-fluoro motif on the aniline ring is a critical determinant of binding affinity across multiple target classes, driven by synergistic electronic and steric effects:
Table 2: Halogen Substitution Effects on Biological Activity Across Targets
Target | Compound | Substitution Pattern | IC₅₀/EC₅₀ | Potency Gain vs. Analog |
---|---|---|---|---|
mGlu4 | VU0418506 | 3-Cl, 4-F | 68 nM | >10x over des-halo |
AbTYR (Tyrosinase) | 1e | 3-Cl, 4-F | 0.19 µM | 4x vs. 1a (4-F, IC₅₀=0.79 µM) |
IDO1/TDO | 38 | 3-Cl, 4-F | 5 nM / 4 nM | >50x vs. non-halogenated |
Cyclization strategies transformed the medicinal chemistry of N-(3-chloro-4-fluorophenyl)aniline derivatives, directly addressing metabolic liabilities:
Table 3: Metabolic Stability Outcomes of Cyclization Strategies
Compound Class | Key Modification | Metabolic Stability Improvement | Retained/Improved Potency |
---|---|---|---|
Pyrazolo[4,3-b]pyridine (VU0418506) | Amide → Fused bicyclic C–N bond | Resistance to hydrolysis; Blocked para-oxidation | EC₅₀ = 68 nM (vs. 1,100 nM for amide 7) |
1,2,4-Oxadiazoles (e.g., 52) | Amide → Heterocyclic bioisostere | Enhanced microsomal stability; High brain exposure | EC₅₀ = 282–656 nM (Group III selective) |
Triazole-1,2,3-diones (e.g., 38) | Aniline → Fused triazole-dione | Reduced oxidative deamination | IDO1 IC₅₀ = 5 nM; TDO IC₅₀ = 4 nM |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0